molecular formula C26H27N5O4S B11637309 2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide

2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide

Cat. No.: B11637309
M. Wt: 505.6 g/mol
InChI Key: KHLGGBDLHWZDJF-UHFFFAOYSA-N
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Description

2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is often associated with biological activity, and a dimethylsulfamoyl group, which can influence its chemical reactivity and solubility.

Properties

Molecular Formula

C26H27N5O4S

Molecular Weight

505.6 g/mol

IUPAC Name

2-[4-[[4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenoxy]-N-methylacetamide

InChI

InChI=1S/C26H27N5O4S/c1-17-9-10-18(15-23(17)36(33,34)31(3)4)25-21-7-5-6-8-22(21)26(30-29-25)28-19-11-13-20(14-12-19)35-16-24(32)27-2/h5-15H,16H2,1-4H3,(H,27,32)(H,28,30)

InChI Key

KHLGGBDLHWZDJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)NC)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide typically involves multiple steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic conditions.

    Introduction of the Dimethylsulfamoyl Group:

    Coupling Reactions: The phthalazine derivative is then coupled with 4-aminophenol under conditions that facilitate the formation of the phenoxy linkage. This can be achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfamoyl group or the aromatic rings using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups (if present) or the phthalazine ring using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s phthalazine core suggests potential as a pharmacophore for the development of new drugs. It could be investigated for its activity against various biological targets, including enzymes and receptors.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits activity against specific diseases. Research could focus on its efficacy and safety as a drug candidate.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide would depend on its specific biological target. Generally, compounds with a phthalazine core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide
  • 2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]propionamide

Uniqueness

Compared to similar compounds, 2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the dimethylsulfamoyl group can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.

This detailed overview provides a comprehensive understanding of 2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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